molecular formula C25H39NO7S B024910 20-Hydroxy-N-acetylleukotriene E4 CAS No. 107701-63-3

20-Hydroxy-N-acetylleukotriene E4

Cat. No.: B024910
CAS No.: 107701-63-3
M. Wt: 497.6 g/mol
InChI Key: UZPKZFXYHDIVQF-AHKZIMAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Hydroxy-N-acetylleukotriene E4 (20-OH-N-acetyl LTE4) is a hydroxylated metabolite of N-acetylleukotriene E4 (N-acetyl LTE4), a key biliary metabolite derived from the glutathione-containing leukotriene C4 (LTC4) . Structurally, 20-OH-N-acetyl LTE4 is characterized by a 20-hydroxyl group added to the eicosatetraenoic acid backbone of N-acetyl LTE4, resulting in the chemical formula C25H39NO7S (monoisotopic molecular weight: 497.2447) . This modification occurs via cytochrome P450-mediated ω-hydroxylation in rat liver microsomes, representing a phase I metabolic pathway that enhances polarity for excretion .

N-acetyl LTE4 itself is formed through acetylation of leukotriene E4 (LTE4), a terminal metabolite in the cysteinyl leukotriene (cysLT) pathway. Its structure includes a 5-hydroxyl group, a conjugated triene system (7,9-trans; 11,14-cis), and an S-linked N-acetylcysteine moiety .

Properties

CAS No.

107701-63-3

Molecular Formula

C25H39NO7S

Molecular Weight

497.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1

InChI Key

UZPKZFXYHDIVQF-AHKZIMAMSA-N

SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O

Synonyms

20-hydroxy-N-acetylleukotriene E4
N-Ac-w-OH-LTE4
N-acetyl-omega-hydroxyleukotriene E4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below summarizes key structural and metabolic features of 20-OH-N-acetyl LTE4 and related compounds:

Compound Molecular Formula Molecular Weight Structural Features Biosynthetic Pathway Biological Context
20-OH-N-acetyl LTE4 C25H39NO7S 497.24 5,20-dihydroxy; 7,9-trans; 11,14-cis; N-acetylcysteine conjugate Hydroxylation of N-acetyl LTE4 by liver CYP450 Rat liver microsomes
N-acetyl LTE4 C25H39NO6S 481.65 5-hydroxy; 7,9-trans; 11,14-cis; N-acetylcysteine conjugate Acetylation of LTE4 in mercapturic acid pathway Bile/feces in rats
11-trans-N-acetyl LTE4 C25H39NO6S 481.65 5-hydroxy; 7,9-trans; 11-trans; N-acetylcysteine conjugate Isomerization of N-acetyl LTE4 Fecal metabolite in rats
Leukotriene E4 (LTE4) C23H37NO5S 439.58 5-hydroxy; 7,9-trans; 11,14-cis; unconjugated cysteine moiety Degradation of LTD4 via γ-glutamyl transpeptidase Inflammatory mediators
Leukotriene C4 (LTC4) C30H47N3O9S 625.77 Glutathione conjugate at C6; 5-hydroxy; 7,9-trans; 11,14-cis Synthesis via 5-lipoxygenase pathway Pro-inflammatory signaling

Key Findings from Research

  • Metabolic Pathways :

    • N-acetyl LTE4 is a terminal metabolite of LTC4, excreted in bile and feces after acetylation . In contrast, 20-OH-N-acetyl LTE4 is formed via microsomal ω-hydroxylation, a detoxification step that increases water solubility for renal excretion .
    • The 11-trans isomer of N-acetyl LTE4 arises from geometric isomerization, likely during intestinal transit, reducing its receptor-binding affinity compared to the 11,14-cis form .
  • N-acetyl LTE4 retains partial agonist activity at cysLT receptors due to its intact triene and thioether linkage, whereas LTE4 (lacking acetylation) exhibits higher receptor affinity .
  • Excretion and Stability :

    • N-acetyl LTE4 and its 11-trans isomer are primarily excreted in feces, with germ-free rats showing higher fecal recovery (78%) than conventional rats (64%), suggesting gut microbiota influence .
    • 20-OH-N-acetyl LTE4 is more rapidly cleared via urine due to its enhanced polarity, as observed in microsomal studies .

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